N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide
Description
N-{[1-(2-Methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide (CAS: 1574303-71-1) is a benzimidazole derivative characterized by a 2-methylpropyl group attached to the benzimidazole nitrogen and a tetrazole-substituted benzamide moiety. Its molecular formula is C₁₉H₁₉N₇O, with a molecular weight of 361.4 g/mol .
Properties
Molecular Formula |
C20H21N7O |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[[1-(2-methylpropyl)benzimidazol-2-yl]methyl]-4-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H21N7O/c1-14(2)12-26-18-6-4-3-5-17(18)23-19(26)11-21-20(28)15-7-9-16(10-8-15)27-13-22-24-25-27/h3-10,13-14H,11-12H2,1-2H3,(H,21,28) |
InChI Key |
FBZNMQCAFVEOEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using 2-methylpropyl halide in the presence of a base such as potassium carbonate.
Tetrazole Formation: The tetrazole ring is introduced by reacting an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reaction: Finally, the benzimidazole derivative is coupled with 4-(1H-tetrazol-1-yl)benzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole and benzamide moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Bases: Potassium carbonate, triethylamine.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Amines from nitro group reduction.
Substitution Products: Various substituted benzimidazole and benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is studied for its potential as a ligand in coordination chemistry and its ability to form stable complexes with transition metals.
Biology
Biologically, this compound is of interest due to its potential antimicrobial and antiviral properties. The benzimidazole core is known for its activity against a range of pathogens, and the tetrazole ring can enhance this activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, due to its complex structure.
Mechanism of Action
The mechanism of action of N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to DNA or proteins, disrupting their function. The tetrazole ring can enhance binding affinity and specificity, leading to more potent biological effects. The compound may inhibit enzymes or receptors involved in critical biological pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues of Benzimidazole Derivatives
Several benzimidazole-based compounds share structural similarities but differ in substituents and functional groups. Key comparisons include:
Table 1: Structural Analogues and Key Features
Functional Group Comparisons
Tetrazole vs. Hydrazide/Triazole :
- The tetrazole group in the target compound offers superior metabolic stability compared to hydrazide derivatives (e.g., ), which are prone to hydrolysis .
- Triazole-containing analogs (e.g., ) exhibit moderate antimicrobial activity, suggesting tetrazole’s bioisosteric role may enhance target binding in specific applications .
Biological Activity
N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that combines a benzimidazole and a tetrazole moiety, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is C_{17}H_{22}N_{6}O, with a molecular weight of approximately 375.4 g/mol. Its unique structure allows it to interact with various biological targets, enhancing its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | C_{17}H_{22}N_{6}O |
| Molecular Weight | 375.4 g/mol |
| LogP | 4.5096 |
| Polar Surface Area | 43.657 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
Research indicates that this compound may inhibit the activity of mitotic kinesins, which are essential for cell division. By modulating these proteins, this compound can potentially disrupt the proliferation of cancer cells, making it a candidate for further development as an anti-cancer agent.
Anticancer Properties
Studies have shown that compounds with benzimidazole and tetrazole structures exhibit significant anticancer activity. For instance, derivatives of benzimidazole have been reported to possess broad-spectrum pharmacological properties, including anticancer effects against various tumor types . The specific interactions of this compound with cellular targets are currently under investigation, with preliminary data suggesting potential interactions with enzymes involved in cell division and proliferation .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-(5-mercapto-1H-tetrazol-1-yl)phenyl)benzamide | Contains a tetrazole moiety but lacks the benzimidazole ring | Focuses on thiol interactions |
| Indole-3-acetic acid | Features an indole ring without a tetrazole | Primarily involved in plant growth regulation |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of benzimidazole derivatives in treating various cancers. For example, Yadav et al. synthesized several 2-substituted benzimidazole derivatives that demonstrated promising anticancer activity against different cancer cell lines . Moreover, compounds similar to this compound have shown significant antibacterial properties, indicating a broad spectrum of biological activity beyond just anticancer effects.
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